molecular formula C13H17N5O3S2 B269950 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester

4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester

Katalognummer B269950
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: XBLJNSSZMWLWHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester, also known as DMTT, is a compound that has gained interest in the scientific community due to its potential applications in research. DMTT is a thiophene derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for various research studies.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester is not well understood, but it is believed to work by inhibiting the growth of bacterial cells and reducing inflammation in the body. It is thought to interact with bacterial cell walls and disrupt their structure, leading to cell death. Additionally, 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester has been shown to be stable in various biological fluids, making it a promising candidate for in vivo studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester is its unique chemical structure, which makes it a promising candidate for various research studies. Additionally, its low toxicity profile and good pharmacokinetic properties make it a safe and effective compound for in vivo studies. However, one of the limitations of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester is its high cost of synthesis, which could limit its use in large-scale studies.

Zukünftige Richtungen

There are several future directions for research involving 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester. One potential area of research is the development of new antibiotics based on the structure of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to explore the potential use of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester in other areas of research, such as cancer treatment or drug delivery systems.
Conclusion:
In conclusion, 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester is a promising compound with potential applications in various areas of research. Its unique chemical structure and low toxicity profile make it a safe and effective candidate for in vivo studies. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.

Synthesemethoden

The synthesis of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester involves a multistep process that starts with the reaction of 4,5-dimethyl-2-iodo-thiophene-3-carboxylic acid with potassium thioacetate to form the corresponding thioester. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the desired compound, 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester. The final step involves the esterification of 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester with ethyl chloroformate to form the ethyl ester derivative.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester has been used in various research studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, 4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester has been shown to possess anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Produktname

4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester

Molekularformel

C13H17N5O3S2

Molekulargewicht

355.4 g/mol

IUPAC-Name

ethyl 4,5-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H17N5O3S2/c1-5-21-12(20)10-7(2)8(3)23-11(10)14-9(19)6-22-13-15-16-17-18(13)4/h5-6H2,1-4H3,(H,14,19)

InChI-Schlüssel

XBLJNSSZMWLWHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=NN2C

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=NN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.